2-Pyridinecarboximidic acid, hydrazide, hydrochloride
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Overview
Description
2-Pyridinecarboximidic acid, hydrazide, hydrochloride is a chemical compound with the molecular formula C6H8N4·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboximidic acid, hydrazide, hydrochloride typically involves the reaction of 2-pyridinecarboxylic acid with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified and converted to its hydrochloride salt form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboximidic acid, hydrazide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted pyridine compounds .
Scientific Research Applications
2-Pyridinecarboximidic acid, hydrazide, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboximidic acid, hydrazide, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A well-known antimicrobial agent used in the treatment of tuberculosis.
Nicotinic acid hydrazide: Another derivative of pyridine with similar chemical properties.
Uniqueness
2-Pyridinecarboximidic acid, hydrazide, hydrochloride is unique due to its specific structure and reactivity. It offers distinct advantages in terms of stability and versatility in chemical reactions compared to other similar compounds .
Properties
Molecular Formula |
C6H9ClN4 |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
N'-aminopyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H8N4.ClH/c7-6(10-8)5-3-1-2-4-9-5;/h1-4H,8H2,(H2,7,10);1H |
InChI Key |
KWXBSEZMWQYSBS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/N)/N.Cl |
Canonical SMILES |
C1=CC=NC(=C1)C(=NN)N.Cl |
Origin of Product |
United States |
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